Cas no 1777-87-3 (4-Ethoxy-3-nitroaniline)

4-Ethoxy-3-nitroaniline 化学的及び物理的性質
名前と識別子
-
- 4-Ethoxy-3-nitroaniline
- 4-AMINO-2-NITROPHENETOLE
- 2-Nitro-4-amino-phenetol
- 2-Nitro-4-amino-phenol-aethylaether
- 3-Nitro-p-phenetidin
- 3-Nitro-p-phenetidine
- 4-Aethoxy-3-nitro-anilin
- 4-ethoxy-3-nitro-aniline
- 4-ethoxy-3-nitro-benzenamine
- AC1LCM9T
- PubChem3134
- STK183926
- SureCN4313215
- Benzenamine, 4-ethoxy-3-nitro-
- AS-8245
- BAA77787
- DTXSID50170368
- p-Phenetidine, 3-nitro-
- A812298
- AE-562/43459398
- 3-nitro-4-ethoxyaniline
- MFCD00036065
- AKOS005411936
- CS-0318410
- 1777-87-3
- DA-43504
- 4-Ethoxy-3-nitroaniline #
- SCHEMBL4313215
-
- MDL: MFCD00036065
- インチ: InChI=1S/C8H10N2O3/c1-2-13-8-4-3-6(9)5-7(8)10(11)12/h3-5H,2,9H2,1H3
- InChIKey: LHQGCNLLLDKOOO-UHFFFAOYSA-N
- SMILES: CCOC1=C(C=C(C=C1)N)[N+](=O)[O-]
計算された属性
- 精确分子量: 182.0692
- 同位素质量: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 13
- 回転可能化学結合数: 3
- 複雑さ: 181
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1
- トポロジー分子極性表面積: 81.1Ų
じっけんとくせい
- PSA: 78.39
4-Ethoxy-3-nitroaniline Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Ambeed | A117394-5g |
4-Ethoxy-3-nitroaniline |
1777-87-3 | 95+% | 5g |
$494.0 | 2024-04-22 | |
Crysdot LLC | CD12131787-10g |
4-Ethoxy-3-nitroaniline |
1777-87-3 | 95+% | 10g |
$433 | 2024-07-24 | |
Apollo Scientific | OR70022-1g |
4-Ethoxy-3-nitroaniline |
1777-87-3 | 1g |
£70.00 | 2024-05-25 |
4-Ethoxy-3-nitroaniline 関連文献
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Ying-Zhe Liu,Ralf Haiges,Karl O. Christe,Wei-Peng Lai,Bo Wu RSC Adv., 2014,4, 28377-28389
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Boris Buchroithner,Delara Hartmann,Sandra Mayr,Yoo Jin Oh,Dmitry Sivun,Andreas Karner,Bianca Buchegger,Thomas Griesser,Peter Hinterdorfer,Thomas A. Klar,Jaroslaw Jacak Nanoscale Adv., 2020,2, 2422-2428
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
4-Ethoxy-3-nitroanilineに関する追加情報
4-Ethoxy-3-nitroaniline (CAS No. 1777-87-3): A Comprehensive Overview
4-Ethoxy-3-nitroaniline, also known by its CAS registry number 1777-87-3, is a chemical compound that has garnered significant attention in various fields of research and industrial applications. This compound is a derivative of aniline, with substituents at the 3 and 4 positions of the aromatic ring: a nitro group (-NO₂) at position 3 and an ethoxy group (-OCH₂CH₃) at position 4. The combination of these functional groups imparts unique chemical properties, making 4-Ethoxy-3-nitroaniline a valuable molecule in both academic and commercial settings.
Recent studies have highlighted the potential of 4-Ethoxy-3-nitroaniline in the development of advanced materials, particularly in the field of organic electronics. Researchers have explored its role as a precursor for synthesizing conducting polymers, which are widely used in applications such as flexible displays, sensors, and energy storage devices. The nitro group in the molecule acts as an electron-withdrawing substituent, enhancing the conjugation and stability of the resulting polymers. This property has been extensively studied in conjunction with other aromatic compounds to optimize their electronic characteristics.
In addition to its role in materials science, 4-Ethoxy-3-nitroaniline has also been investigated for its biological activity. Preclinical studies have demonstrated its potential as a lead compound in drug discovery, particularly in the development of anti-inflammatory and anticancer agents. The ethoxy group contributes to the molecule's lipophilicity, improving its bioavailability and ability to penetrate cellular membranes. This makes it a promising candidate for further pharmacological studies.
The synthesis of 4-Ethoxy-3-nitroaniline typically involves multi-step organic reactions, including nitration and alkylation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses, reducing the environmental footprint associated with its production. These methods often utilize green chemistry principles, such as the use of recyclable catalysts and solvent systems, to align with sustainable industrial practices.
From an analytical standpoint, 4-Ethoxy-3-nitroaniline has been extensively characterized using modern spectroscopic techniques such as UV-Vis spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry (MS). These analyses provide critical insights into its molecular structure, purity, and stability under various conditions. For instance, NMR studies have revealed the stereochemical arrangement of substituents on the aromatic ring, while MS data has confirmed the molecular weight and fragmentation patterns of the compound.
Moreover, computational chemistry has played a pivotal role in understanding the electronic properties of 4-Ethoxy-3-nitroaniline. Density functional theory (DFT) calculations have been employed to study its electronic structure, reactivity, and interaction with other molecules. These computational models have provided valuable insights into its potential applications in nonlinear optics and photovoltaic devices.
In terms of safety considerations, 4-Ethoxy-3-nitroaniline exhibits moderate toxicity when exposed to biological systems under specific conditions. However, ongoing research is focused on minimizing its adverse effects through structural modifications and controlled release mechanisms. This aligns with broader trends in chemical safety research aimed at developing safer alternatives for industrial use.
The environmental impact of 4-Ethoxy-3-nitroaniline has also been a topic of interest among researchers. Studies on its biodegradation pathways have revealed that it can undergo microbial transformation under aerobic conditions, leading to the formation of less toxic byproducts. This knowledge is crucial for designing effective waste management strategies and ensuring compliance with environmental regulations.
In conclusion, 4-Ethoxy-3-nitroaniline (CAS No. 1777-87-3) stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool in materials science, pharmacology, and environmental chemistry. As research continues to uncover new aspects of its behavior and utility, this compound is poised to play an increasingly significant role in both academic exploration and industrial innovation.
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